molecular formula C16H26N2O4 B6985526 Tert-butyl 1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]-2-methylpyrrolidine-2-carboxylate

Tert-butyl 1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]-2-methylpyrrolidine-2-carboxylate

Cat. No.: B6985526
M. Wt: 310.39 g/mol
InChI Key: MIORIWYZMAQGQG-UHFFFAOYSA-N
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Description

Tert-butyl 1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]-2-methylpyrrolidine-2-carboxylate is a complex organic compound featuring a tert-butyl group, an oxazole ring, and a pyrrolidine ring

Properties

IUPAC Name

tert-butyl 1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]-2-methylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4/c1-15(2,3)21-14(19)16(4)7-6-8-18(16)10-12-9-13(11-20-5)22-17-12/h9H,6-8,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIORIWYZMAQGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1CC2=NOC(=C2)COC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]-2-methylpyrrolidine-2-carboxylate typically involves multiple steps, including the formation of the oxazole ring and the attachment of the tert-butyl and pyrrolidine groups. Common synthetic routes may involve:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Methoxymethyl Group: This step may involve the use of methoxymethyl chloride in the presence of a base.

    Formation of the Pyrrolidine Ring: This can be synthesized through various methods, including the reduction of pyrrole derivatives.

    Final Coupling and Protection: The final steps involve coupling the synthesized fragments and protecting the carboxylate group with a tert-butyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]-2-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Tert-butyl 1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]-2-methylpyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Tert-butyl 1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The oxazole and pyrrolidine rings may interact with enzymes or receptors, influencing biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-[[5-(hydroxymethyl)-1,2-oxazol-3-yl]methyl]-2-methylpyrrolidine-2-carboxylate
  • Tert-butyl 1-[[5-(chloromethyl)-1,2-oxazol-3-yl]methyl]-2-methylpyrrolidine-2-carboxylate

Uniqueness

Tert-butyl 1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]-2-methylpyrrolidine-2-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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